5-Desfluoro voriconazole, (+/-)-

Description

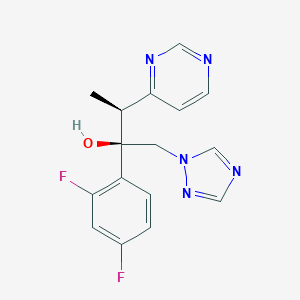

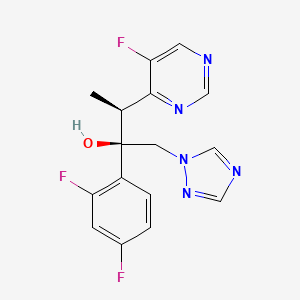

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N5O/c1-11(15-4-5-19-8-21-15)16(24,7-23-10-20-9-22-23)13-3-2-12(17)6-14(13)18/h2-6,8-11,24H,7H2,1H3/t11-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQLILUCRUIFNH-MEDUHNTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=NC=C1)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171287 | |

| Record name | (+/-)-5-Desfluoro voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182369-73-9 | |

| Record name | 5-Desfluoro voriconazole, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182369739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-5-Desfluoro voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-DESFLUORO VORICONAZOLE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74OPK4PZPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Desfluoro Voriconazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-desfluoro voriconazole, a key related substance of the broad-spectrum antifungal agent, voriconazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a plausible synthetic route and the analytical techniques required for structural elucidation and purity assessment. The synthesis section delves into the strategic considerations behind a well-established synthetic pathway, while the characterization section provides practical, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This guide aims to equip researchers with the necessary knowledge to confidently synthesize and characterize 5-desfluoro voriconazole, ensuring the quality and integrity of active pharmaceutical ingredient (API) manufacturing and research.

Introduction: The Significance of 5-Desfluoro Voriconazole

Voriconazole, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a critical second-generation triazole antifungal agent.[1][2] It is widely used in the treatment of serious and invasive fungal infections, particularly in immunocompromised patients.[2][3] Voriconazole's mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme 14-alpha-sterol demethylase, which is essential for the integrity of the fungal cell membrane.[1][3]

During the synthesis of voriconazole, various related substances and impurities can be formed. The International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present in an API at a level of 0.05% w/w or greater.[2] 5-Desfluoro voriconazole is a significant process-related impurity that lacks the fluorine atom on the pyrimidine ring. Understanding its synthesis and characterization is paramount for several reasons:

-

Quality Control: Accurate identification and quantification of 5-desfluoro voriconazole are essential to ensure the purity and safety of the final voriconazole drug product.

-

Process Optimization: Knowledge of impurity formation pathways allows for the optimization of synthetic routes to minimize their generation.

-

Reference Standard: A well-characterized standard of 5-desfluoro voriconazole is necessary for the validation of analytical methods used in routine quality control.

This guide provides a detailed methodology for the synthesis of 5-desfluoro voriconazole, drawing upon established synthetic strategies for voriconazole and its analogs.[2][4][5][6] Furthermore, it outlines a comprehensive characterization workflow using modern analytical techniques.

Synthesis of 5-Desfluoro Voriconazole

The synthesis of 5-desfluoro voriconazole can be strategically adapted from the well-documented synthetic routes of voriconazole itself. A common and effective approach involves a Reformatsky-type coupling reaction.[5] This strategy offers good stereoselectivity and yield. The key distinction in the synthesis of the 5-desfluoro analog is the use of a pyrimidine intermediate that lacks the fluorine substituent at the 5-position.

Synthetic Pathway Overview

The proposed synthetic pathway commences with the preparation of the key ketone intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, followed by a stereoselective coupling with a suitable pyrimidine derivative. The resulting intermediate is then subjected to a dehalogenation step to yield the final product.

Caption: Synthetic pathway for 5-desfluoro voriconazole.

Experimental Protocol: Synthesis

Step 1: Synthesis of the Intermediate (2R,3S/2S,3R)-3-(6-chloropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

This step is adapted from a general procedure for the synthesis of voriconazole analogs.[2]

-

Activation of Zinc: To a stirred suspension of zinc dust (0.12 mol) and lead powder (5% w/w) in anhydrous tetrahydrofuran (THF, 50 mL), add a solution of iodine (0.02 mol) in THF (15 mL) over 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: Stir the suspension at room temperature (25°C) for 30 minutes, then cool the mixture to 8-10°C in an ice bath.

-

Addition of Reactants: Prepare a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (0.02 mol), 4-(1-bromoethyl)-6-chloropyrimidine (a non-fluorinated analog of the voriconazole intermediate) (0.03 mol), and iodine (0.004 mol) in THF. Add this solution to the activated zinc suspension over 20 minutes, maintaining the temperature between 8-25°C.

-

Reaction Completion and Work-up: Stir the reaction mixture at 25°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture to remove inorganic salts. To the filtrate, add acetic acid (0.12 mol).

Step 2: Reductive Dechlorination to Yield 5-Desfluoro voriconazole

This step is a standard procedure for the removal of a chloro group.[2]

-

Reaction Setup: To the solution obtained from the previous step, add sodium acetate (0.01 mol).

-

Catalytic Hydrogenation: Carefully add 10% palladium on carbon (Pd/C) (0.2 g) to the mixture. Transfer the reaction mixture to an autoclave.

-

Hydrogenation: Stir the mixture under a hydrogen pressure of 4-6 kg/cm ² for 3 hours at 25-30°C.

-

Isolation and Purification: After the reaction is complete, filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure at 45°C. To the resulting residue, add 20% v/v aqueous ethanol (20 mL) and stir for 1 hour at 25-30°C to precipitate the product.

-

Final Product: Filter the precipitated solid, wash with water (10 mL), and dry under reduced pressure to obtain 5-desfluoro voriconazole.

Characterization of 5-Desfluoro Voriconazole

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-desfluoro voriconazole. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound and for separating it from starting materials, intermediates, and other related impurities.[1][7][8]

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or PDA detector.

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 250mm x 4.6 mm, 5 µm) is suitable.[1]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of ammonium phosphate dibasic buffer (50 mM, pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile (52:48, v/v) can be used.[1] Alternatively, a gradient method with a mobile phase of 0.05 M potassium dihydrogen phosphate (pH 2.5) and a mixture of acetonitrile and methanol (90:10 v/v) can be employed.[8]

-

Injection Volume: 20 µL.[7]

Data Interpretation: The retention time of the main peak in the chromatogram of the synthesized compound should be compared with that of a reference standard, if available. The purity is determined by the peak area percentage of the main peak relative to the total area of all peaks.

| Parameter | Value | Reference |

| Column | C18 (250mm x 4.6 mm, 5 µm) | [1] |

| Mobile Phase | Ammonium Phosphate Buffer (pH 6.0) : Acetonitrile (52:48) | [1] |

| Flow Rate | 1.0 mL/min | [1][7] |

| Wavelength | 256 nm | [7][8] |

| Temperature | 25°C | [1][7] |

Table 1: Recommended HPLC Parameters for Purity Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source is recommended.[9][10]

-

Ionization Mode: Positive ESI mode is typically effective for voriconazole and its analogs.[9][10]

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular ion peak. For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation patterns. The expected parent ion for 5-desfluoro voriconazole (C₁₆H₁₅F₂N₅O) is approximately 331.12 m/z.[11]

Data Interpretation: The observed molecular ion peak should correspond to the calculated molecular weight of 5-desfluoro voriconazole. The fragmentation pattern can be compared to that of voriconazole, noting the absence of the fluorine atom on the pyrimidine ring, which will result in characteristic mass shifts in the fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the synthesized compound, including the connectivity of atoms and the stereochemistry. Both ¹H NMR and ¹³C NMR are essential for unambiguous structure elucidation.[2][12]

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.[13]

-

Internal Standard: Tetramethylsilane (TMS).

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments like COSY and HSQC for more complex structural assignments.

Data Interpretation: The chemical shifts, coupling constants, and integration values of the peaks in the ¹H NMR spectrum should be consistent with the structure of 5-desfluoro voriconazole. The ¹³C NMR spectrum should show the expected number of carbon signals. The absence of a C-F coupling constant associated with the pyrimidine ring will be a key indicator of the successful synthesis of the desfluoro analog.

Overall Workflow and Logic

The successful synthesis and characterization of 5-desfluoro voriconazole rely on a logical and systematic workflow.

Caption: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of 5-desfluoro voriconazole. By adapting established synthetic routes for voriconazole and employing a suite of modern analytical techniques, researchers can confidently produce and validate this important related substance. The detailed protocols and expert insights provided herein serve as a valuable resource for those involved in the development, manufacturing, and quality control of voriconazole. A thorough understanding of impurity profiles is critical for ensuring the safety and efficacy of pharmaceutical products, and this guide provides the foundational knowledge for achieving this in the context of 5-desfluoro voriconazole.

References

- Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances. (n.d.). Google Scholar.

- US20080194820A1 - Process For Preparing Voriconazole - Google Patents. (n.d.). Google Patents.

- VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 - EPO. (2018, October 31). Google Patents.

- US8263769B2 - Process for preparing voriconazole - Google Patents. (n.d.). Google Patents.

- WO2006065726A2 - Process for preparing voriconazole - Google Patents. (n.d.). Google Patents.

- View of IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC. (2025, December 2). Intercontinental Journal of Pharmaceutical Investigations and Research.

- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. (n.d.). National Institutes of Health.

- A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC - NIH. (n.d.). National Institutes of Health.

- CN113354625A - Synthesis process of voriconazole - Google Patents. (n.d.). Google Patents.

- Quantification of Impurity-E in Voriconazole Powder for Solution for Infusion (200 mg/vial) by using High Performance Liquid Chromatography. (2022, September 14). Caribbean Journal of Science and Technology.

- Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. (n.d.). Scholars Middle East Publishers.

- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2015, March 6). PubMed.

- 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O - PubChem. (n.d.). National Institutes of Health.

- Intermolecular interaction of voriconazole analogues with model membrane by DSC and NMR, and their antifungal activity using NMR based metabolic profiling. (2013, November 1). PubMed.

- Determination of Voriconazole Related Compound F in Voriconazole Using IC. (n.d.). Thermo Fisher Scientific.

- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (n.d.). MDPI.

- (PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2025, August 6). ResearchGate.

- Process For Synthesis Of Voriconazole. (n.d.). Quick Company.

- Voriconazole | C16H14F3N5O | CID 71616 - PubChem. (n.d.). National Institutes of Health.

- US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents. (n.d.). Google Patents.

- rac 5-Desfluoro Voriconazole | 182369-73-9 - ChemicalBook. (n.d.). ChemicalBook.

- rac 5-Desfluoro Voriconazole - CymitQuimica. (n.d.). CymitQuimica.

- Stability and Analytical Characterization of Voriconazole as Measured by Immunoassay. (2024, May 2). PubMed.

- Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC - NIH. (n.d.). National Institutes of Health.

- Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring. (n.d.). Scirp.org.

- Voriconazole: the newest triazole antifungal agent - PMC - PubMed Central. (n.d.). National Institutes of Health.

- Synergistic antifungal effects of botanical extracts against Candida albicans. (n.d.). PLOS One.

- Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. (n.d.). MDPI.

- (PDF) Comparison of LC-MS and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. (2025, October 13). ResearchGate.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]

- 5. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 6. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 7. View of IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC [icjpir.com]

- 8. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]

- 10. mdpi.com [mdpi.com]

- 11. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Intermolecular interaction of voriconazole analogues with model membrane by DSC and NMR, and their antifungal activity using NMR based metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of 5-Desfluoro Voriconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Desfluoro voriconazole, identified as Voriconazole EP Impurity B, is a critical process-related impurity in the synthesis of the broad-spectrum antifungal agent, voriconazole. Its presence and characterization are of paramount importance for ensuring the quality, safety, and efficacy of the final drug product. The removal of the fluorine atom from the 5-position of the pyrimidine ring, a key structural feature of voriconazole, can potentially alter the molecule's physicochemical properties, biological activity, and toxicological profile. This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-Desfluoro voriconazole, including its synthesis, spectral characterization, and analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, manufacturing, and quality control of voriconazole.

Introduction: The Significance of 5-Desfluoro Voriconazole

Voriconazole is a second-generation triazole antifungal agent that has demonstrated potent activity against a wide range of fungal pathogens.[1] Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent 14α-lanosterol demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] The manufacturing process of voriconazole, like any complex multi-step synthesis, can lead to the formation of various impurities. Regulatory bodies, such as the European Pharmacopoeia (EP), mandate the identification and control of these impurities to ensure the safety and consistency of the active pharmaceutical ingredient (API).

5-Desfluoro voriconazole emerges as a significant process-related impurity.[3][4] Its structural similarity to voriconazole, differing only by the absence of a single fluorine atom, presents unique challenges in its separation and characterization. Understanding the chemical and physical properties of this impurity is not merely a regulatory requirement but a scientific necessity to comprehend its potential impact on the final drug product's performance and safety.

Chemical Identity and Structure

The fundamental characteristics of 5-Desfluoro voriconazole are summarized in the table below.

| Property | Value | Source(s) |

| Systematic Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(pyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | [5] |

| Synonyms | Voriconazole EP Impurity B, Voriconazole USP Related Compound D, rac 5-Desfluoro Voriconazole | [3][6] |

| CAS Number | 182369-73-9 | [3][7] |

| Molecular Formula | C₁₆H₁₅F₂N₅O | [3][7][8] |

| Molecular Weight | 331.32 g/mol | [3][7][8] |

The structural relationship between voriconazole and 5-Desfluoro voriconazole is depicted in the following diagram:

Figure 1: Structural comparison of Voriconazole and 5-Desfluoro voriconazole.

Synthesis and Formation

5-Desfluoro voriconazole is primarily formed as a process-related impurity during the synthesis of voriconazole. The synthesis of voriconazole often involves the coupling of a key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, with a pyrimidine derivative.[9] If the pyrimidine starting material lacks the fluorine atom at the 5-position, the resulting product will be 5-Desfluoro voriconazole.

Plausible Synthetic Pathway

Sources

- 1. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acidic stress testing of Voriconazole — Nanalysis [nanalysis.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-… [cymitquimica.com]

- 5. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. 伏立康唑杂质B European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. Voriconazole EP Impurity B - SRIRAMCHEM [sriramchem.com]

- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

"mechanism of action of 5-Desfluoro voriconazole"

An In-depth Technical Guide to the Mechanism of Action of 5-Desfluoro Voriconazole

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 5-Desfluoro voriconazole, a key analog of the potent triazole antifungal agent, voriconazole. Drawing from the established pharmacology of azole antifungals, this document elucidates the core mechanism of 5-Desfluoro voriconazole, focusing on its interaction with the primary fungal target, lanosterol 14α-demethylase (CYP51). We will explore the critical role of the ergosterol biosynthesis pathway in fungal viability and detail how its disruption leads to fungal cell death. Furthermore, this guide contrasts the activity of 5-Desfluoro voriconazole with its parent compound, highlighting the pivotal contribution of the 5-fluoro moiety to voriconazole's overall efficacy. Detailed experimental protocols for elucidating and verifying this mechanism of action are provided, alongside a discussion of the potential toxicological profile.

Introduction: The Azole Antifungals and the Significance of Voriconazole

The triazole class of antifungal agents represents a cornerstone in the treatment of serious, invasive fungal infections.[1] These synthetic compounds are characterized by a five-membered ring containing three nitrogen atoms, a structure that is central to their biological activity. Voriconazole, a second-generation triazole, is a broad-spectrum antifungal medication used to treat life-threatening fungal infections, particularly those caused by Aspergillus and Candida species.[2][3] Its efficacy stems from its highly specific and potent inhibition of a crucial fungal enzyme.[4]

5-Desfluoro voriconazole is a structural analog and a known impurity of voriconazole, differing only by the absence of a fluorine atom at the 5-position of the pyrimidine ring.[5][6] Understanding its mechanism of action is not only crucial for quality control in drug manufacturing but also provides invaluable insight into the structure-activity relationships (SAR) that govern the potency of this important class of drugs. This guide will deconstruct its mechanism, beginning with the foundational pathway targeted by all azoles.

The Ergosterol Biosynthesis Pathway: The Achilles' Heel of Fungi

The fungal cell membrane is a vital structure that, unlike mammalian cells which contain cholesterol, is primarily composed of ergosterol.[7] Ergosterol is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[8][9] Its biosynthesis is a complex, multi-step enzymatic process that is highly conserved among fungi, making it an ideal target for antifungal therapy.[7][10]

The pathway begins with acetyl-CoA and proceeds through the mevalonate pathway to produce lanosterol.[10] Lanosterol then undergoes a series of modifications to become ergosterol. A critical, rate-limiting step in this latter part of the pathway is the removal of the 14α-methyl group from lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[11][12] The indispensability of this enzyme for producing viable ergosterol makes it the primary target for azole antifungal drugs.[13][14]

Core Mechanism of Action: CYP51 Inhibition

The central mechanism of action for 5-Desfluoro voriconazole, like all azoles, is the potent and specific inhibition of fungal lanosterol 14α-demethylase (CYP51).[15][16]

-

Binding to CYP51: The triazole ring of the molecule binds to the heme iron atom in the active site of the CYP51 enzyme.[17] This interaction is non-competitive and prevents the enzyme from binding its natural substrate, lanosterol.[11]

-

Disruption of Ergosterol Synthesis: By blocking CYP51, the demethylation of lanosterol is halted. This leads to two critical downstream consequences:

-

Depletion of Ergosterol: The cell is starved of functional ergosterol, preventing the formation of a stable and fluid cell membrane.[4]

-

Accumulation of Toxic Sterols: The pathway is shunted, leading to the accumulation of 14α-methylated sterol precursors (e.g., 14α-methylergosta-8,24(28)-dien-3β-6α-diol).[9][11] These abnormal sterols integrate into the fungal membrane, disrupting its structure, increasing its permeability, and inhibiting the activity of membrane-bound enzymes.[4]

-

-

Fungistatic/Fungicidal Effect: The combined effect of ergosterol depletion and toxic sterol accumulation compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic activity).[3][15] At higher concentrations or against certain susceptible organisms, this disruption can lead to cell lysis and death (fungicidal activity).[2]

The Role of the 5-Fluoro Moiety: A Comparative Analysis

While 5-Desfluoro voriconazole shares its core mechanism with voriconazole, the absence of the fluorine atom on the pyrimidine ring is expected to significantly impact its potency. Fluorine substitution is a common strategy in medicinal chemistry to modulate a drug's electronic properties, lipophilicity, and metabolic stability.

In voriconazole, the fluoropyrimidine ring is known to increase its antifungal potency, and the specific fluorine atom at the 5-position has been shown to enhance its in vivo efficacy.[18] Therefore, it is hypothesized that 5-Desfluoro voriconazole, while still active, exhibits a lower binding affinity for CYP51 and, consequently, reduced antifungal potency compared to voriconazole.

Experimental Protocols for Mechanistic Validation

To rigorously confirm the mechanism of action of 5-Desfluoro voriconazole, a series of well-defined in vitro experiments are required. The following protocols provide a self-validating framework for this purpose.

Protocol 1: In Vitro CYP51 Inhibition Assay

Objective: To quantify the direct inhibitory effect of 5-Desfluoro voriconazole on the activity of fungal CYP51 enzyme and determine its 50% inhibitory concentration (IC₅₀).

Methodology:

-

Reagents & Setup:

-

Recombinant fungal CYP51 (e.g., from C. albicans).

-

Cytochrome P450 reductase (CPR).

-

Substrate: Lanosterol, solubilized in a suitable vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin).

-

Cofactor: NADPH generating system (e.g., isocitrate, isocitrate dehydrogenase, NADPH).

-

Test compounds: 5-Desfluoro voriconazole and Voriconazole (positive control) dissolved in DMSO.

-

Reaction Buffer: Potassium phosphate buffer, pH 7.4.

-

-

Assay Procedure:

-

Prepare a master mix containing the reaction buffer, CYP51, CPR, and the NADPH generating system.

-

Aliquot the master mix into microcentrifuge tubes.

-

Add varying concentrations of 5-Desfluoro voriconazole, voriconazole, or DMSO (vehicle control) to the tubes. Incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the lanosterol substrate.

-

Incubate for a defined period (e.g., 20 minutes) at 37°C with shaking.

-

Stop the reaction by adding a strong base (e.g., ethanolic KOH).

-

-

Analysis:

-

Extract the sterols from the reaction mixture using an organic solvent (e.g., ethyl acetate or hexane).

-

Evaporate the solvent and derivatize the sterol residue (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide).

-

Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of product formed (demethylated lanosterol) relative to the remaining substrate.[19]

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition versus inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Expected Outcome: 5-Desfluoro voriconazole will inhibit CYP51 activity in a dose-dependent manner. Its IC₅₀ value is expected to be higher than that of voriconazole, indicating lower potency at the enzyme level.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of 5-Desfluoro voriconazole required to inhibit the visible growth of various fungal pathogens.

Methodology (based on CLSI M27/M38 guidelines):

-

Materials:

-

Fungal isolates (Candida albicans, Aspergillus fumigatus, etc.).

-

Standardized growth medium (e.g., RPMI-1640).

-

96-well microtiter plates.

-

Test compounds: 5-Desfluoro voriconazole and Voriconazole, serially diluted.

-

-

Procedure:

-

Prepare a standardized fungal inoculum suspension adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL).

-

In a 96-well plate, add 100 µL of serially diluted drug to each well. Include a drug-free well for a growth control and a cell-free well for a sterility control.

-

Add 100 µL of the fungal inoculum to each well containing the drug and the growth control well.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Analysis:

-

Determine the MIC visually or using a spectrophotometer. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free growth control.[20]

-

Data Presentation:

| Compound | C. albicans MIC₅₀ (µg/mL) | A. fumigatus MIC₅₀ (µg/mL) |

| Voriconazole | 0.03 - 0.25 | 0.25 - 1.0 |

| 5-Desfluoro Voriconazole | Expected >0.25 | Expected >1.0 |

| Fluconazole (Control) | 0.25 - 4.0 | >64 (Resistant) |

Table 1: Hypothetical comparative MIC data illustrating the expected reduced potency of 5-Desfluoro voriconazole.

Protocol 3: Fungal Membrane Permeability Assay

Objective: To assess the downstream effect of CYP51 inhibition by measuring the loss of fungal cell membrane integrity.

Methodology (using Propidium Iodide):

-

Materials:

-

Log-phase fungal culture.

-

Propidium Iodide (PI) stock solution. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes and intercalate with DNA, fluorescing brightly.

-

Phosphate-buffered saline (PBS).

-

Test compounds at concentrations relative to their MIC (e.g., 1x MIC, 2x MIC).

-

-

Procedure:

-

Harvest and wash fungal cells, then resuspend in PBS to a known density.

-

Treat the cells with 5-Desfluoro voriconazole, voriconazole (positive control), or DMSO (negative control) for a set time (e.g., 4 hours) at 35°C.

-

Add PI to each sample to a final concentration of ~2-5 µg/mL.

-

Incubate in the dark for 15 minutes.

-

-

Analysis:

-

Analyze the samples using a fluorescence microscope or a flow cytometer.

-

Quantify the percentage of PI-positive (red fluorescent) cells, which represent the population with damaged membranes.[21]

-

Expected Outcome: Treatment with 5-Desfluoro voriconazole will result in a dose-dependent increase in the percentage of PI-positive cells, confirming that it disrupts membrane integrity. The effect may be less pronounced or require higher concentrations compared to voriconazole.

Toxicological Profile and Off-Target Effects

Voriconazole is associated with a range of adverse effects, including visual disturbances, hepatotoxicity, phototoxicity, and neurotoxicity.[22][23][24][25] Some side effects, like periostitis (inflammation of the bone lining), have been linked to the accumulation of fluoride released from the metabolism of voriconazole's three fluorine atoms.[26][27]

Since 5-Desfluoro voriconazole lacks the 5-fluoro group on the pyrimidine ring, it would contribute less to the overall fluoride load. While it still contains a difluorophenyl group, its potential to cause fluoride-related toxicity would theoretically be lower than that of voriconazole. However, off-target effects related to the core azole structure, such as inhibition of mammalian cytochrome P450 enzymes (e.g., CYP3A4, CYP2C19), would likely be retained, necessitating careful toxicological evaluation.[15]

Conclusion and Future Directions

The mechanism of action of 5-Desfluoro voriconazole is fundamentally identical to that of voriconazole and other medical azoles: the inhibition of fungal CYP51, leading to the disruption of ergosterol biosynthesis and subsequent loss of cell membrane integrity. The key differentiator is potency, which is predicted to be significantly lower due to the absence of the 5-fluoro moiety on the pyrimidine ring—a group known to enhance the in vivo efficacy of voriconazole.

Future research should focus on quantifying this potency difference through rigorous IC₅₀ and MIC testing against a broad panel of clinical isolates, including azole-resistant strains. Elucidating the precise impact of the 5-fluoro group on CYP51 binding through co-crystallization studies could provide deeper insights for the rational design of next-generation antifungal agents. Furthermore, a comprehensive toxicological assessment is necessary to determine if the reduced fluoride content translates to a safer clinical profile.

References

- Amber Lifesciences. (2024, May 11). Voriconazole Uses, Mechanism, Dosage, Side Effects.

- Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 10). YouTube.

- Patsnap Synapse. (2024, July 17).

- MedlinePlus. (2022, October 15). Voriconazole.

- Strushkevich, N., et al. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of Molecular Biology.

- Scott, L. J., & Simpson, D. (2007). Voriconazole: the newest triazole antifungal agent. Proceedings (Baylor University. Medical Center).

- MDPI. (n.d.). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI.

- Dupont, S., et al. (2012).

- Tóth, Z., et al. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI.

- Alcazar-Fuoli, L., et al. (2008).

- ResearchGate. (n.d.). Ergosterol biosynthesis pathway in filamentous fungi.

- Nishimoto, A. T., et al. (2025). Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes. Antimicrobial Agents and Chemotherapy.

- Parker, J. E., et al. (2014).

- Warrilow, A. G., et al. (2010). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. PubMed Central.

- Podust, L. M., et al. (2016). Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51)

- Scholz, I., et al. (2005). Voriconazole in the management of nosocomial invasive fungal infections. PubMed Central.

- Misslinger, M., et al. (2019). Impairing fluoride export of Aspergillus fumigatus mitigates its voriconazole resistance.

- ResearchGate. (n.d.). Fluoride and voriconazole levels during and after voriconazole treatment.

- Warrilow, A. G., et al. (2010). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy.

- Levine, M., & Chandrasekar, P. (2016). Adverse effects of voriconazole: Over a decade of use.

- Akers, K. S., et al. (2015). Voriconazole Enhances the Osteogenic Activity of Human Osteoblasts In Vitro Through a Fluoride-Independent Mechanism. PubMed.

- Kumar, A., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PubMed Central.

- Espinel-Ingroff, A., et al. (1999). Determination of Antifungal MICs by a Rapid Susceptibility Assay. PubMed Central.

- Thevissen, K., et al. (2000). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. PubMed Central.

- Zhang, Y., et al. (2021).

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Mechanism of Action of Voriconazole: A Deep Dive into Antifungal Efficacy.

- ResearchGate. (n.d.). Adverse Effects of Voriconazole: Over a Decade of Use.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: Mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews.

- Synergistic antifungal effects of botanical extracts against Candida albicans. (2022). PLOS One.

- National Center for Biotechnology Information. (n.d.). 5-Desfluoro voriconazole, (+/-)-. PubChem.

- Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. (2018). PubMed Central.

- Eiden, C., et al. (2007). Adverse Effects of Voriconazole: Analysis of the French Pharmacovigilance Database.

- BioPharma Notes. (2021, July 21). Voriconazole.

- Tverdek, F. P., et al. (2016). Voriconazole-associated periostitis: Pathophysiology, risk factors, clinical manifestations, diagnosis, and management. PubMed Central.

- Lepesheva, G. I., & Waterman, M. R. (2004). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. PubMed Central.

Sources

- 1. What is the mechanism of Voriconazole? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Voriconazole: MedlinePlus Drug Information [medlineplus.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Voriconazole - BioPharma Notes [biopharmanotes.com]

- 17. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Synergistic antifungal effects of botanical extracts against Candida albicans | PLOS One [journals.plos.org]

- 21. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Adverse effects of voriconazole: Over a decade of use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Adverse Effects Associated With Currently Commonly Used Antifungal Agents: A Network Meta-Analysis and Systematic Review [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Voriconazole-associated periostitis: Pathophysiology, risk factors, clinical manifestations, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Proposed In Vitro Evaluation of 5-Desfluoro Voriconazole Against Clinically Relevant Fungal Pathogens

Executive Summary

Voriconazole, a second-generation triazole, represents a cornerstone in the management of invasive fungal infections, particularly those caused by Aspergillus and Candida species.[1] Its efficacy, however, is increasingly challenged by the emergence of azole-resistant strains, necessitating a proactive search for novel antifungal agents. This guide proposes a comprehensive framework for the in vitro evaluation of 5-Desfluoro voriconazole, a close structural analog of the parent drug. By removing the fluorine atom from the 5-position of the pyrimidine ring, we hypothesize a potential alteration in the molecule's antifungal activity, metabolic stability, and interaction with resistance mechanisms. This document provides the scientific rationale, core experimental protocols based on established CLSI standards, and a framework for the interpretation of potential outcomes, serving as a roadmap for researchers and drug development professionals investigating next-generation azole antifungals.

Introduction: The Rationale for a Desfluoro Analog

Voriconazole's mechanism of action involves the potent inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3] This disruption of the fungal cell membrane integrity leads to cell lysis and death.[2][3] The chemical structure of voriconazole, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, includes three fluorine atoms.[2][4][5] Two are on the phenyl ring, and one is at the 5-position of the pyrimidine ring.

Fluorine atoms are strategically incorporated into many pharmaceuticals to enhance properties such as metabolic stability, binding affinity, and bioavailability.[6] However, the removal or substitution of a fluorine atom can also be a valid strategy in drug discovery to modulate activity or circumvent resistance. The 5-fluoro substituent on the pyrimidine ring of voriconazole is crucial for its activity. The investigation of its desfluoro analog, 5-Desfluoro voriconazole, is predicated on several key scientific questions:

-

Impact on Target Affinity: How does the absence of the electronegative fluorine atom at this position affect the molecule's binding to the active site of CYP51 in both susceptible and resistant fungal strains?

-

Interaction with Resistance Mechanisms: Could the structural modification alter the compound's recognition and efflux by ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, a primary mode of azole resistance?[7]

-

Spectrum of Activity: Might the analog exhibit a different spectrum of activity, potentially showing enhanced potency against pathogens where voriconazole is less effective?

This guide outlines a rigorous, hypothesis-driven approach to answer these questions through standardized in vitro testing.

Core Hypothesis & Research Objectives

Core Hypothesis: The removal of the fluorine atom from the 5-position of the pyrimidine ring of voriconazole will result in a molecule, 5-Desfluoro voriconazole, with a distinct in vitro antifungal activity profile. This profile may reveal novel structure-activity relationships and could potentially offer advantages against certain azole-resistant fungal pathogens.

Primary Research Objectives:

-

To establish a reliable synthesis and purification protocol for 5-Desfluoro voriconazole.

-

To determine the Minimum Inhibitory Concentrations (MICs) of 5-Desfluoro voriconazole against a diverse panel of clinically significant yeasts and molds.

-

To directly compare the in vitro potency of 5-Desfluoro voriconazole with that of the parent compound, voriconazole.

-

To assess the activity of 5-Desfluoro voriconazole against fungal isolates with well-characterized mechanisms of azole resistance (e.g., CYP51 mutations).

Proposed Research & Experimental Design

This section details the proposed methodologies, grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.

Synthesis of 5-Desfluoro Voriconazole

The synthesis of 5-Desfluoro voriconazole can be approached based on established synthetic routes for voriconazole, with the key modification being the use of a non-fluorinated pyrimidine precursor. The compound has been previously synthesized as a reference standard for impurity analysis.[8][9][10]

A plausible conceptual pathway involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a suitable pyrimidine derivative in a Reformatsky-type reaction, followed by stereoselective reduction and resolution to obtain the desired (2R,3S) enantiomer. The final product must be rigorously purified by chromatography and its structure confirmed using NMR, Mass Spectrometry, and IR spectroscopy to ensure a purity of >98% for use in biological assays.

Fungal Isolate Panel

A comprehensive panel of fungal isolates is critical for a thorough evaluation. The proposed panel should include:

-

Quality Control Strains: As specified by CLSI/EUCAST (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus fumigatus ATCC 204305).

-

Wild-Type Clinical Isolates:

-

Yeasts: Candida albicans, Candida glabrata, Candida tropicalis, Candida parapsilosis, Candida auris, Cryptococcus neoformans.

-

Molds: Aspergillus fumigatus, Aspergillus flavus, Aspergillus terreus, Fusarium solani, Scedosporium apiospermum.

-

-

Characterized Azole-Resistant Strains:

In Vitro Antifungal Susceptibility Testing Workflow

The following diagram outlines the comprehensive workflow for determining the in vitro activity of 5-Desfluoro voriconazole.

Detailed Protocol: Broth Microdilution (CLSI M27/M38)

The reference methods for antifungal susceptibility testing of yeasts (CLSI M27) and filamentous fungi (CLSI M38) will be followed to ensure standardized and reproducible results.[16][17][18][19][20]

-

Preparation of Antifungal Agents:

-

Prepare a stock solution of 5-Desfluoro voriconazole and voriconazole (as a comparator) in 100% dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) to create working solutions at twice the final desired concentrations. The final concentration range should typically span from 0.015 to 16 µg/mL.

-

-

Inoculum Preparation:

-

For Yeasts (CLSI M27): Grow isolates on Sabouraud dextrose agar for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

For Molds (CLSI M38): Grow isolates on potato dextrose agar until adequate sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension spectrophotometrically and further dilute in RPMI-1640 to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

-

Test Procedure:

-

Dispense 100 µL of each twofold drug dilution into the wells of a 96-well microtiter plate.

-

Add 100 µL of the standardized inoculum suspension to each well. This brings the final volume to 200 µL and halves the drug concentration to the final test range.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control) for each isolate.

-

Incubate the plates at 35°C.

-

-

Reading and Endpoint Determination:

-

Read the plates visually after the appropriate incubation period (24-48 hours for most yeasts, 48-72 hours for molds).

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., a score of 0 or 1 on a 0-4 scale) compared to the growth control.

-

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between 5-Desfluoro voriconazole and voriconazole.

Table 1: Proposed Data Summary Table for Comparative In Vitro Activity (Hypothetical Data)

| Fungal Isolate | Strain ID | Resistance Mechanism | Voriconazole MIC (µg/mL) | 5-Desfluoro Voriconazole MIC (µg/mL) | Fold Change |

| C. albicans | ATCC 90028 | Wild-Type | 0.03 | 0.125 | 4X Increase |

| C. glabrata | DS145 | Wild-Type | 0.5 | 1 | 2X Increase |

| C. auris | B11220 | Azole-Resistant | 4 | 8 | 2X Increase |

| A. fumigatus | ATCC 204305 | Wild-Type | 0.25 | 0.5 | 2X Increase |

| A. fumigatus | KUNL-1 | TR34/L98H | >16 | >16 | No Change |

Interpretation Framework:

The resulting MIC values will be interpreted using the established clinical breakpoints for voriconazole provided by CLSI and EUCAST.[21][22][23][24][25][26][27][28][29]

-

For Candida spp. (CLSI): Susceptible (≤1 µg/mL), Susceptible-Dose Dependent (2 µg/mL), Resistant (≥4 µg/mL).[21][25]

-

For Aspergillus fumigatus (CLSI): Susceptible (≤0.5 µg/mL), Intermediate (1 µg/mL), Resistant (≥2 µg/mL).[24]

A significant increase in the MIC of 5-Desfluoro voriconazole compared to voriconazole would suggest that the 5-fluoro group is critical for potent antifungal activity. Conversely, a similar or lower MIC, especially against resistant strains, could indicate that the analog is less affected by specific resistance mechanisms and warrants further investigation.

Azole Mechanism of Action and Resistance

The following diagram illustrates the target pathway of azole antifungals and the key points where resistance mechanisms can emerge, providing a conceptual basis for interpreting the activity of 5-Desfluoro voriconazole.

Conclusion and Future Directions

This technical guide provides a robust, scientifically grounded framework for the initial in vitro evaluation of 5-Desfluoro voriconazole. By adhering to standardized CLSI methodologies and utilizing a comprehensive panel of clinically relevant fungal pathogens, the proposed research will generate high-quality, interpretable data.

The outcomes of this study will provide critical insights into the structure-activity relationship of the azole class, specifically illuminating the role of the 5-fluoropyrimidine moiety. A finding of potent activity, particularly against resistant isolates, would position 5-Desfluoro voriconazole as a promising candidate for further preclinical development, including toxicology and in vivo efficacy studies. Conversely, a significant loss of activity would underscore the critical importance of this specific fluorine substitution, guiding future medicinal chemistry efforts. Ultimately, this proposed investigation represents a vital step in the proactive and rational design of next-generation antifungal agents to combat the growing threat of drug-resistant fungal infections.

References

-

Pfaller, M. A., et al. (2006). Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints. Journal of Clinical Microbiology, 44(3), 819–826. [Link]

-

ResearchGate. (n.d.). Chemical structure of voriconazole. [Link]

-

Cook, A. F., et al. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 25(8), 999-1002. [Link]

-

ResearchGate. (n.d.). The structure of voriconazole, C16H14F3N5O, molar mass of 349.12 g mol⁻¹. [Link]

-

Arendrup, M. C., & Denning, D. W. (2006). Does One Voriconazole Breakpoint Suit All Candida Species? Antimicrobial Agents and Chemotherapy, 50(6), 2269–2270. [Link]

-

Stadler, M., et al. (2012). Synthesis of 5-Fluoropyrimidine Nucleotides as Sensitive NMR Probes of RNA Structure. Journal of the American Chemical Society, 134(42), 17534–17537. [Link]

-

van der Linden, J. W. M., et al. (2013). Voriconazole-Susceptible and Voriconazole-Resistant Aspergillus fumigatus Coinfection. American Journal of Respiratory and Critical Care Medicine, 187(9), 1027–1028. [Link]

-

Chowdhary, A., et al. (2012). Aspergillosis due to Voriconazole Highly Resistant Aspergillus fumigatus and Recovery of Genetically Related Resistant Isolates From Domiciles. Clinical Infectious Diseases, 55(5), 686–694. [Link]

-

National Cancer Institute. (n.d.). Definition of voriconazole. NCI Drug Dictionary. [Link]

-

Siopi, M., et al. (2020). Toward Harmonization of Voriconazole CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 64(6), e00170-20. [Link]

-

FDA. (2025). FDA Rationale for Recognition Decision: Voriconazole. [Link]

-

Fisher, M. C. (2012). Editorial Commentary: Voriconazole Resistance in Aspergillus fumigatus: Should We Be Concerned? Clinical Infectious Diseases, 55(5), 695–697. [Link]

-

Cuenca-Estrella, M., et al. (2011). Frequency of Voriconazole Resistance In Vitro among Spanish Clinical Isolates of Candida spp. According to Breakpoints Established by the Antifungal Subcommittee of the European Committee on Antimicrobial Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 55(3), 1278–1279. [Link]

-

ResearchGate. (n.d.). Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints. [Link]

-

ResearchGate. (n.d.). De novo pyrimidine synthesis (A) and metabolic pathway of 5-FU (B). [Link]

-

Montgomery, J. A., & Hewson, K. (1957). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society, 79(17), 4559–4562. [Link]

-

Siopi, M., et al. (2020). Toward Harmonization of Voriconazole CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 64(6), e00170-20. [Link]

-

Figshare. (n.d.). Chemical structures of Voriconazole. [Link]

-

PubChem. (n.d.). Voriconazole. National Center for Biotechnology Information. [Link]

-

Noskin, G. A. (2000). Activity of voriconazole against Candida albicans and Candida krusei isolated since 1984. Diagnostic Microbiology and Infectious Disease, 38(1), 37–41. [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

-

Global Substance Registration System. (n.d.). 5-DESFLUORO VORICONAZOLE, (+/-)-. [Link]

-

ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. [Link]

-

Siopi, M., et al. (2020). Toward Harmonization of Voriconazole CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 64(6). [Link]

-

Alcazar-Fuoli, L., et al. (2011). Resistance to Voriconazole Due to a G448S Substitution in Aspergillus fumigatus in a Patient with Cerebral Aspergillosis. Antimicrobial Agents and Chemotherapy, 55(8), 3968–3971. [Link]

-

Intertek Inform. (n.d.). CLSI M38 A2 : 2ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. [Link]

-

Grahl, N., et al. (2017). Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function. mBio, 8(5), e01272-17. [Link]

-

Marco, F., et al. (1998). Voriconazole against fluconazole-susceptible and resistant candida isolates: in-vitro efficacy compared with that of itraconazole. Journal of Antimicrobial Chemotherapy, 42(2), 241–244. [Link]

-

ResearchGate. (n.d.). Toward Harmonization of Voriconazole CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. [Link]

-

Arendrup, M. C. (2013). EUCAST technical note on voriconazole and Aspergillus spp. Clinical Microbiology and Infection, 19(6), E278-80. [Link]

-

CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. [Link]

-

PubChem. (n.d.). 5-Desfluoro voriconazole, (+/-)-. National Center for Biotechnology Information. [Link]

-

Berkow, E. L., & Lockhart, S. R. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology, 8, 1983. [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(8), 3779–3784. [Link]

-

Chen, Y.-C., et al. (2015). Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species. Antimicrobial Agents and Chemotherapy, 59(11), 7140–7143. [Link]

-

Scott, L. J., & Simpson, D. (2003). Voriconazole: the newest triazole antifungal agent. Baylor University Medical Center Proceedings, 16(2), 237–244. [Link]

Sources

- 1. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]

- 8. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rac 5-Desfluoro Voriconazole | LGC Standards [lgcstandards.com]

- 10. rac 5-Desfluoro Voriconazole | 182369-73-9 [chemicalbook.com]

- 11. Activity of voriconazole against Candida albicans and Candida krusei isolated since 1984 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. atsjournals.org [atsjournals.org]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. webstore.ansi.org [webstore.ansi.org]

- 17. intertekinform.com [intertekinform.com]

- 18. njccwei.com [njccwei.com]

- 19. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Does One Voriconazole Breakpoint Suit All Candida Species? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. FDA Rationale for Recognition Decision: Voriconazole | FDA [fda.gov]

- 25. researchgate.net [researchgate.net]

- 26. journals.asm.org [journals.asm.org]

- 27. Toward Harmonization of Voriconazole CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. EUCAST technical note on voriconazole and Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Evaluation of 5-Desfluoro Voriconazole: A Technical Guide for Drug Development Professionals

Foreword: The Rationale for Investigating a Key Voriconazole Analog

In the landscape of antifungal therapeutics, voriconazole stands as a cornerstone for treating severe, invasive fungal infections.[1][2][3] Its broad spectrum of activity, particularly against Aspergillus species, has saved countless immunocompromised patients.[2][3][4] However, the manufacturing process of any active pharmaceutical ingredient (API) is not without its complexities, often leading to the formation of related substances or impurities. 5-Desfluoro voriconazole, a molecule differing from the parent drug by the absence of a single fluorine atom on the pyrimidine ring, is one such related substance.[5][6][7] The imperative to thoroughly characterize this compound is twofold: firstly, to ensure the safety and quality of the voriconazole drug product by understanding the biological impact of its impurities, and secondly, to explore the potential of this analog as a new chemical entity in its own right. This guide provides a comprehensive framework for the preliminary biological evaluation of 5-Desfluoro voriconazole, drawing upon established methodologies and the extensive knowledge base of its parent compound.

Synthesis and Characterization: From Impurity to Investigational Compound

The synthesis of 5-Desfluoro voriconazole has been described in the literature, primarily in the context of preparing analytical standards for impurity profiling of voriconazole.[5][6][7][8] The synthetic route typically mirrors aspects of voriconazole synthesis, starting from precursors lacking the fluorine substituent on the pyrimidine moiety.

Synthetic Pathway Overview

A plausible synthetic route, adapted from known procedures for voriconazole and its analogs, is initiated with a key coupling reaction.[5][9][10] The process involves the condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a suitable pyrimidine derivative.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Voriconazole - BioPharma Notes [biopharmanotes.com]

- 3. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]

- 10. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

Structure-Activity Relationship of Voriconazole Analogs: An In-depth Technical Guide

Introduction: The Clinical Significance and Mechanism of Action of Voriconazole

Voriconazole, a second-generation triazole antifungal agent, represents a significant advancement in the management of invasive fungal infections.[1] Approved by the FDA in 2002, it has become a first-line therapy for invasive aspergillosis and a crucial treatment for infections caused by Scedosporium and Fusarium species.[1][2] Its development from fluconazole involved key structural modifications, including the replacement of a triazole ring with a fluorinated pyrimidine and the addition of an α-methyl group, which expanded its spectrum of activity and enhanced its potency.[2][3]

Like other azole antifungals, voriconazole's mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[4][6][7] By binding to the heme iron in the active site of CYP51, voriconazole blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and disruption of the cell membrane, ultimately inhibiting fungal growth.[8][9] The high affinity and specificity of voriconazole for fungal CYP51 over its human counterparts are key to its therapeutic efficacy and safety profile.[10]

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of voriconazole analogs, offering insights for researchers and drug development professionals in the design of novel, more potent, and safer antifungal agents.

Deconstructing the Voriconazole Scaffold: A Three-Part SAR Analysis

The antifungal activity of voriconazole and its analogs is intricately linked to the specific arrangement and chemical properties of its three core structural components: the 1,2,4-triazole ring, the fluorinated pyrimidine ring, and the chiral butanol backbone. Understanding the SAR of each of these moieties is paramount for the rational design of new antifungal agents.

The Essential Role of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is the cornerstone of voriconazole's antifungal activity. Its primary function is to coordinate with the heme iron atom in the active site of CYP51 through its N-4 nitrogen.[8][9] This interaction is crucial for anchoring the inhibitor within the enzyme's active site and is a common feature of all azole antifungal agents.[11][12]

dot

Caption: Core pharmacophoric elements of voriconazole.

Modifications to the triazole ring are generally detrimental to antifungal activity. For instance, replacement with other five-membered nitrogen-containing heterocycles often leads to a significant loss of potency. However, the exploration of 1,2,3-triazole natural product conjugates has shown some promise, suggesting that alternative azole scaffolds may be viable if other structural features compensate for the altered heme coordination.[4]

The Fluorinated Pyrimidine Ring: Fine-Tuning Potency and Spectrum

The substitution of one of the triazole rings in fluconazole with a 5-fluoropyrimidine moiety was a key innovation in the development of voriconazole.[3][13] This heterocyclic ring engages in crucial hydrophobic interactions with amino acid residues in the active site of CYP51, including Leu376, Tyr118, Phe126, and His310.[8]

The fluorine atom at the 5-position of the pyrimidine ring is particularly important for enhancing in vivo efficacy.[2] Alterations to this ring system have been a major focus of analog design. For example, the development of newer-generation triazoles like efinaconazole, albaconazole, ravuconazole, and isavuconazole involved modifications of this side chain, leading to improved pharmacokinetic properties and antifungal spectra.[14] The introduction of a formyl group at the 4-position of the pyrimidine ring has also been explored as a site for further functionalization.[13]

The 2,4-difluorophenyl group, another critical component, also contributes to the hydrophobic interactions within the CYP51 active site, further enhancing the binding affinity of the molecule.[8]

The Chiral Butanol Backbone: The Importance of Stereochemistry

Voriconazole possesses two chiral centers in its butanol backbone, at the C2 and C3 positions, resulting in a specific (2R, 3S) stereochemistry that is essential for its potent antifungal activity.[15] This precise three-dimensional arrangement correctly orients the triazole and fluoropyrimidine rings for optimal interaction with the CYP51 active site.

The hydroxyl group at the C2 position is critical for activity, likely forming a hydrogen bond with a nearby amino acid residue in the active site. The α-methyl group at the C3 position, a key addition compared to fluconazole, enhances the affinity of voriconazole for the target enzyme.[2] Studies on the stereoisomers of itraconazole, a related azole, have demonstrated that different stereochemistries can lead to distinct antiangiogenic and antifungal activity profiles, highlighting the critical role of stereochemistry in determining biological activity.[16] The synthesis of voriconazole often involves stereospecific steps to ensure the correct enantiomer is produced.[14][17][18]

Quantitative Structure-Activity Relationship (QSAR) of Voriconazole Analogs

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of voriconazole and selected analogs against various fungal pathogens. Lower MIC values indicate greater potency.

| Compound | Modification | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Reference |

| Voriconazole | - | 0.001-0.05 | 0.183 - 11.45 | [4] |

| Fluconazole | 5-fluoropyrimidine replaced with a second triazole ring, lacks α-methyl group | 1-16 | >64 | [4] |

| Itraconazole | Different side chain from voriconazole | 0.03-0.25 | 0.125-1 | [1] |

| Posaconazole | Extended side chain compared to voriconazole | 0.015-0.125 | 0.023 - 2.85 | [4] |

| PC945 | Novel triazole with characteristics for nasal administration | N/A | 0.047 - 11.72 | [4] |

Pharmacokinetic and Pharmacodynamic Considerations in Analog Design

Beyond in vitro potency, the development of successful voriconazole analogs requires careful consideration of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. Voriconazole itself exhibits nonlinear pharmacokinetics due to saturation of its metabolism, primarily by the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP3A4.[5][19][20] This can lead to significant interindividual variability in drug exposure.[21][22]

When designing new analogs, it is crucial to:

-

Optimize Metabolic Stability: Modifications to the scaffold should aim to reduce metabolism by polymorphic enzymes like CYP2C19 to achieve more predictable pharmacokinetics.

-

Maintain Favorable Distribution: Voriconazole has a large volume of distribution, allowing it to penetrate various tissues, including the central nervous system.[19][23] Analogs should retain this property.

-

Consider Drug-Drug Interactions: As voriconazole is a substrate and inhibitor of CYP enzymes, there is a high potential for drug-drug interactions.[10][20] Novel analogs should be screened for their potential to interact with co-administered medications.

-

Evaluate the PK/PD Relationship: For voriconazole, the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC) is the predictive PK/PD parameter for efficacy.[19] This relationship should be established for any new analog.

Experimental Protocols for the Evaluation of Voriconazole Analogs

Synthesis of a Voriconazole Analog: A Representative Protocol

The synthesis of voriconazole and its analogs often involves multi-step sequences. A key step is the stereoselective addition of a metallated pyrimidine derivative to a triazole-containing ketone.[14]

Step-by-step methodology:

-

Preparation of the Triazole Ketone: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is synthesized by reacting 2-chloro-1-(2,4-difluorophenyl)ethanone with 1H-1,2,4-triazole.

-

Formation of the Organozinc Reagent: A 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine derivative is treated with zinc to form the corresponding organozinc reagent.

-

Diastereoselective Addition: The organozinc reagent is then reacted with the triazole ketone from step 1. This reaction is highly diastereoselective, favoring the desired (2R, 3S) and (2S, 3R) isomers.

-

Purification and Separation: The resulting diastereomers are purified and separated, often through crystallization or chromatography.

-

Final Modification (if necessary): Further chemical modifications can be made to the pyrimidine ring or other parts of the molecule to generate a library of analogs.

For a detailed synthetic scheme, refer to the work by Dickinson et al. (1996) as cited in related literature.[13][14]

dot

Caption: Workflow for the design and evaluation of voriconazole analogs.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.[7][24][25][26][27][28]

Step-by-step methodology:

-

Preparation of Inoculum: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium.

-

Drug Dilution: The voriconazole analog is serially diluted (two-fold) in RPMI-1640 medium in a 96-well microtiter plate. A drug-free growth control well and a sterility control well are included.

-

Inoculation: Each well (except the sterility control) is inoculated with the fungal suspension.

-

Incubation: The microtiter plate is incubated at 35°C for 24-48 hours, depending on the fungal species.

-

Endpoint Determination (MIC Reading): The MIC is determined as the lowest concentration of the drug that causes a significant (typically ≥50%) reduction in fungal growth compared to the growth control. This can be assessed visually or using a spectrophotometer.

Conclusion and Future Directions

The structure-activity relationship of voriconazole analogs is a well-defined yet continuously evolving field of research. The core pharmacophore, consisting of the 1,2,4-triazole ring for heme coordination, the fluorinated pyrimidine for hydrophobic interactions, and the chiral butanol backbone for stereospecific positioning, provides a robust framework for the design of new antifungal agents. Future research will likely focus on fine-tuning the pharmacokinetic properties of voriconazole analogs to overcome the challenges of metabolic variability and drug-drug interactions. The development of novel scaffolds that maintain the essential pharmacophoric features while offering improved safety and efficacy profiles remains a key objective in the ongoing fight against invasive fungal infections.

References

-